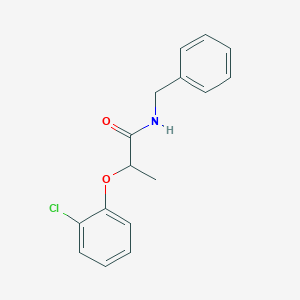

N-benzyl-2-(2-chlorophenoxy)propanamide

Description

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75g/mol |

IUPAC Name |

N-benzyl-2-(2-chlorophenoxy)propanamide |

InChI |

InChI=1S/C16H16ClNO2/c1-12(20-15-10-6-5-9-14(15)17)16(19)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) |

InChI Key |

QUNZJYWFIROLMB-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Anticonvulsant Activity

Compounds with structural similarities to this compound, such as N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (compound 5 in ), exhibit potent anticonvulsant effects. In the maximal electroshock (MES) test, these derivatives showed ED₅₀ values ranging from 15–50 mg/kg, outperforming reference drugs like valproic acid (ED₅₀ = 270 mg/kg) . The dioxopyrrolidinyl group in these analogs likely enhances blood-brain barrier penetration, contributing to their efficacy.

Immunoproteasome Inhibition

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (compound 1 in ) demonstrated selective inhibition of the β1i immunoproteasome subunit with a Ki of 0.8 µM, attributed to its non-covalent interactions with residues like Phe31 and Lys33. In contrast, analogs with shorter carbon chains (e.g., compound 2: Ki = 2.5 µM) or cyclohexyl substituents (compound 3: Ki = 5.2 µM) showed reduced potency, highlighting the importance of the benzyl group and propanamide chain length .

Analgesic and Anti-inflammatory Potential

While direct data on the target compound are lacking, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide (compound 15 in ) exhibited antiallodynic effects in neuropathic pain models, suggesting that elongation of the carbon chain (propanamide → butanamide) may enhance analgesic activity .

Stability and Metabolic Considerations

- The 2-chlorophenoxy group in the target compound may confer resistance to oxidative metabolism compared to analogs with electron-donating substituents (e.g., methylenedioxy in compound 12a) .

- Compounds like N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide () incorporate fluorine and amino groups, which could improve metabolic stability and bioavailability .

Preparation Methods

Synthesis of 2-(2-Chlorophenoxy)propanoyl Chloride

The synthesis begins with the preparation of 2-(2-chlorophenoxy)propanoic acid. A typical procedure involves:

-

Step 1 : Reacting 2-chlorophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) to form ethyl 2-(2-chlorophenoxy)propanoate.

-

Step 2 : Saponification using NaOH in ethanol/water to yield 2-(2-chlorophenoxy)propanoic acid.

-

Step 3 : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

Reaction Conditions :

-

Solvent : Dry dichloromethane (DCM) or toluene

-

Temperature : 0–25°C

-

Time : 2–4 hours

Amide Bond Formation with Benzylamine

The acyl chloride is reacted with benzylamine under Schotten-Baumann conditions:

Optimized Protocol :

-

Add benzylamine (1.1 equiv) dropwise to a cooled (0°C) solution of the acyl chloride in DCM.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–78% (reported in analogous syntheses).

Method 2: Coupling Agent-Assisted Synthesis

For acid-sensitive substrates, coupling agents such as HATU or EDCI are employed:

Direct Amidation of 2-(2-Chlorophenoxy)propanoic Acid

Procedure :

-

Activate 2-(2-chlorophenoxy)propanoic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

-

Add benzylamine (1.5 equiv) and stir at 25°C for 6–8 hours.

-

Isolate the product via extraction and recrystallization from ethanol/water.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Higher functional group tolerance.

Method 3: Nucleophilic Substitution on Propanamide Intermediates

An alternative route involves introducing the 2-chlorophenoxy group after amide formation:

Synthesis of N-Benzyl-2-bromopropanamide

-

React 2-bromopropanoyl chloride with benzylamine as in Method 1.

SN2 Displacement with 2-Chlorophenol

-

Treat N-benzyl-2-bromopropanamide with 2-chlorophenol (1.2 equiv) and K₂CO₃ in DMF at 80°C for 12 hours.

Yield : 55–60% (lower due to steric hindrance).

Comparative Analysis of Methods

| Parameter | Acyl Chloride Method | Coupling Agent Method | Nucleophilic Substitution |

|---|---|---|---|

| Yield | 65–78% | 70–85% | 55–60% |

| Purity | ≥95% (after chromatography) | ≥90% | ≥85% |

| Reaction Time | 12–24 hours | 6–8 hours | 12 hours |

| Cost | Low (SOCl₂ is inexpensive) | High (HATU cost) | Moderate |

| Scalability | Excellent | Moderate | Poor (steric issues) |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

-

Racemization Risk : The stereocenter at C2 may racemize under acidic/basic conditions. Using low temperatures and non-polar solvents minimizes this.

-

Byproducts : Oligomerization of acyl chlorides can occur; adding benzylamine slowly mitigates this.

Industrial-Scale Considerations

For kilogram-scale production, the acyl chloride method is preferred due to cost-effectiveness. Continuous flow reactors improve safety and yield by minimizing exposure to SOCl₂.

Emerging Methodologies

Recent patents describe enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(2-chlorophenoxy)propanamide, and how are intermediates characterized?

- Synthesis : A common method involves coupling 2-(2-chlorophenoxy)propanoic acid with benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, 2-(2-chlorophenoxy)propanoic acid (0.50 mmol) reacted with benzylamine derivatives yields ~70–81% product after purification .

- Characterization :

- NMR : Key signals include δ 4.39 ppm (d, 2H, CH₂ benzyl), δ 4.77 ppm (q, 1H, chiral center), and δ 1.65 ppm (d, 3H, CH₃) in H-NMR .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks (e.g., m/z 334.3 for a related compound) .

- HPLC : Used to confirm purity (>97%) and monitor reaction progress .

Q. What are common impurities during synthesis, and how are they addressed?

- Impurities : Decarboxylated byproducts (e.g., N-benzyl-2-(2-bromophenoxy)propanamide in Scheme 42 of ) or incomplete coupling intermediates .

- Mitigation :

- Optimized Reaction Conditions : Use of phosphate buffers (pH 3) instead of strong acids reduces decarboxylation .

- Chromatography : Silica gel column chromatography or preparative HPLC isolates the target compound from impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

Structural Modifications : Vary substituents on the benzyl group (e.g., halogenation, methoxy) or phenoxy moiety (e.g., bromo vs. chloro) to assess biological activity shifts .

Biological Assays : Test derivatives in anticonvulsant models (e.g., maximal electroshock (MES) or 6-Hz seizure tests) to correlate substituents with efficacy. For example, ED₅₀ values from MES tests guide SAR .

Computational Modeling : Use docking studies to predict interactions with targets like sodium channels .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

- Case Study : In , TLC showed no reaction progress despite heating. Resolution involved:

- Alternative Activation : Replacing benzyl isocyanate with SOCl₂-activated intermediates improved coupling .

- Isotopic Labeling : Use C-labeled starting materials to trace unexpected peaks in NMR .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra .

- HRMS : Confirms molecular formula accuracy (e.g., deviation <2 ppm) .

Q. What in vivo models are suitable for evaluating pharmacological activity?

- Anticonvulsant Activity :

- MES Test : Measures protection against tonic-clonic seizures (ED₅₀ values for derivatives range 30–100 mg/kg) .

- 6-Hz Psychomotor Seizure Model : Assesses efficacy in therapy-resistant epilepsy .

- Analgesic Activity :

- Hot Plate Test : Quantifies latency to pain response (e.g., 15–30 sec increase post-administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.